Diethyl-3-chloro-2-oxopropyl phosphonate
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry is a broad field that investigates organic compounds containing carbon-phosphorus bonds. researchgate.net These compounds have found widespread applications, from materials science to medicinal chemistry and agriculture. researchgate.netchemeurope.com
Overview of Phosphonate (B1237965) Compounds as Synthetic Intermediates
Phosphonates are organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom (C-PO(OR)₂). wikipedia.org The carbon-phosphorus bond is notably stable, rendering these compounds resistant to both chemical and enzymatic hydrolysis. rsc.org This stability is a key feature that makes phosphonates attractive as mimics of phosphates in biological systems. researchgate.net
In synthetic organic chemistry, phosphonate esters are renowned as crucial intermediates. youtube.com They are most famously employed in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. mdpi.com The reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. mdpi.com The resulting dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. mdpi.com The versatility of phosphonates extends beyond the HWE reaction, with their use in a variety of other transformations, including Michael additions and as precursors to phosphonic acids. beilstein-journals.org
The Significance of α-Functionalized Phosphonates
The introduction of a functional group at the α-carbon of a phosphonate (the carbon adjacent to the phosphonate group) significantly expands its synthetic utility. These α-functionalized phosphonates are bifunctional reagents, possessing both the reactive phosphonate moiety and another functional group that can participate in a wide array of chemical transformations.
For instance, α-halophosphonates are important precursors for the synthesis of other functionalized phosphonates through nucleophilic substitution reactions. rsc.org The halogen atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. rsc.org Similarly, α-aminophosphonates are of considerable interest due to their structural analogy to α-amino acids, making them valuable targets in medicinal chemistry. mdpi.com The synthesis of these compounds often involves the reaction of imines with phosphites (the aza-Pudovik reaction) or a one-pot reaction of an aldehyde, an amine, and a phosphite (B83602) (the Kabachnik-Fields reaction). nih.gov The presence of the α-functionality allows for the construction of complex molecules with potential biological activity. researchgate.net
Diethyl-3-chloro-2-oxopropyl Phosphonate: A Unique Synthetic Building Block
This compound, also known by its synonyms Diethyl [(chloroacetyl)methyl]phosphonate and 1-Chloro-3-(diethoxyphosphoryl)acetone, is a prime example of an α-functionalized phosphonate with significant potential as a synthetic tool. cymitquimica.com
Structural Features and Reactivity Potential
The structure of this compound incorporates several key features that dictate its reactivity:
A Phosphonate Group: This group can be used in the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated ketones. The phosphonate also provides a handle for introducing a phosphonic acid moiety, a common isostere for phosphate (B84403) groups in drug design.
A Ketone Carbonyl Group: The carbonyl group is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its presence allows for the construction of new carbon-carbon and carbon-heteroatom bonds.
An α-Chloro Substituent: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position.
The combination of these functional groups in a single molecule makes this compound a bifunctional electrophile. It can react with a variety of nucleophiles at two distinct sites, leading to the formation of diverse molecular scaffolds. For example, a molecule with two nucleophilic centers could potentially undergo a cyclization reaction with this compound to form heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 67257-29-8 |
| Molecular Formula | C₇H₁₄ClO₄P |
| Molecular Weight | 228.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
This data is compiled from publicly available chemical information. cymitquimica.com
Positioning within the Landscape of Phosphonate Reagents
This compound occupies a unique position among phosphonate reagents due to its dual electrophilic nature. While many phosphonates are designed to be nucleophilic at the α-carbon after deprotonation (as in the HWE reaction), this compound offers the potential for sequential or tandem reactions involving both the chloromethyl ketone and the phosphonate moieties.
Its reactivity can be compared to other α-keto phosphonates, which are known to be versatile intermediates. For instance, the related compound, diethyl (2-oxopropyl)phosphonate, is a precursor to diethyl (1-diazo-2-oxopropyl)phosphonate, a reagent widely used in the synthesis of alkynes and various heterocycles like pyrazoles and oxazoles. chemeurope.comyoutube.com The presence of the chloro substituent in this compound provides an additional reactive site, suggesting its potential utility in the synthesis of a different range of functionalized molecules. For example, it could serve as a key building block in Hantzsch-type syntheses of thiazoles or in other cyclization reactions to form substituted furans or pyrroles, where one nucleophile attacks the carbonyl and another displaces the chloride.
While detailed research findings on the specific applications of this compound are not extensively documented in readily available literature, its structural features strongly suggest its considerable potential as a versatile and valuable building block in modern organic synthesis. Its ability to participate in a variety of transformations makes it a promising candidate for the construction of complex and biologically relevant molecules.
Structure
2D Structure
Properties
Molecular Formula |
C7H12ClO4P |
|---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
(3-chloro-3-ethyl-2-oxopentoxy)-oxido-oxophosphanium |
InChI |
InChI=1S/C7H12ClO4P/c1-3-7(8,4-2)6(9)5-12-13(10)11/h3-5H2,1-2H3 |
InChI Key |
ASKJZIBBDBDEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)CO[P+](=O)[O-])Cl |
Origin of Product |
United States |
Methodologies for the Synthesis of Diethyl 3 Chloro 2 Oxopropyl Phosphonate and Analogous Structures
Classic Synthetic Strategies for α-Ketophosphonates
Traditional methods for the synthesis of α-ketophosphonates have been the bedrock of organophosphorus chemistry for over a century. These strategies typically involve the formation of the crucial carbon-phosphorus (C-P) bond through well-established reactions.
Michaelis-Arbuzov Reaction Derivatives in α-Haloketone Phosphonate (B1237965) Formation
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. wikipedia.orgnih.govjk-sci.com The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. organic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final product. wikipedia.org
The direct application of the Michaelis-Arbuzov reaction to α-haloketones for the synthesis of α-ketophosphonates, such as Diethyl-3-chloro-2-oxopropyl phosphonate from 1,3-dichloroacetone (B141476) and triethyl phosphite, is complicated by a competing pathway known as the Perkow reaction. wikipedia.org This side reaction leads to the formation of a dialkyl vinyl phosphate (B84403) instead of the desired β-ketophosphonate. wikipedia.org A computational study on the reaction of chloroacetone (B47974) with trimethylphosphite has shown that the Perkow pathway can be kinetically and thermodynamically favored under certain conditions. nih.gov The mechanism of the Perkow reaction involves the initial attack of the phosphite on the carbonyl carbon, whereas the Michaelis-Arbuzov reaction proceeds via attack on the halogen-bearing carbon. wikipedia.orgresearchgate.net
The competition between these two pathways is influenced by several factors, including the nature of the halogen, the substituents on the ketone, and the reaction conditions. For instance, the reaction of α-bromo- and α-chloroketones often favors the Perkow product, while α-iodoketones are more inclined to yield the Michaelis-Arbuzov product.
| Reaction | Reactants | Primary Product | Key Features |
| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Dialkyl phosphonate | Forms a C-P bond via SN2 attack on the alkyl halide. wikipedia.orgorganic-chemistry.org |
| Perkow Reaction | Trialkyl phosphite + α-Haloketone | Dialkyl vinyl phosphate | A competing side reaction to the Michaelis-Arbuzov reaction with α-haloketones. wikipedia.org |
Related Nucleophilic Phosphonylation Routes
To circumvent the limitations of the direct Michaelis-Arbuzov reaction with α-haloketones, alternative nucleophilic phosphonylation strategies have been developed. One common approach involves the acylation of phosphonates. For instance, β-ketophosphonates can be synthesized by the condensation of the lithium salt of a dialkyl methylphosphonate (B1257008) with an ester. A practical synthesis of β-keto phosphonates involves the acylation of triethyl phosphonoacetate with carboxylic acid chlorides, followed by decarbethoxylation. tandfonline.com
Another route involves the reaction of α-hydroxyphosphonates, which can be prepared from the corresponding aldehydes or ketones. nih.govmdpi.com These can then be oxidized to the desired α-ketophosphonates. For example, the oxidation of diethyl (1-hydroxy-2-oxopropyl)phosphonate would yield the corresponding α-ketophosphonate.
Advanced Synthetic Approaches to this compound Derivatization
Modern synthetic chemistry offers a range of sophisticated methodologies that provide greater control over reaction outcomes, including stereoselectivity and functional group tolerance. These advanced approaches are increasingly being applied to the synthesis and derivatization of complex phosphonates.
Multicomponent Reaction Pathways for Phosphonylated Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. nih.gov These reactions are particularly valuable for the synthesis of heterocyclic phosphonates. nih.gov For instance, the Kabachnik-Fields reaction is a well-known MCR for the synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. While not directly producing α-ketophosphonates, the functional groups introduced via MCRs can be subsequently manipulated to yield the desired keto functionality. The development of new MCRs is a dynamic area of research with the potential to streamline the synthesis of complex phosphonates. nih.gov
| Reaction Type | Components | Product Type | Significance |
| Kabachnik-Fields | Aldehyde + Amine + Dialkyl phosphite | α-Aminophosphonate | Efficient one-pot synthesis of α-aminophosphonates. |
| General MCRs | 3+ reactants | Highly functionalized molecules | High atom economy and step efficiency. nih.gov |
Transition-Metal-Catalyzed Approaches to Carbon-Phosphorus Bond Formation
Transition-metal catalysis has revolutionized organic synthesis, and the formation of C-P bonds is no exception. researchgate.netmostwiedzy.pl Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide a powerful tool for the synthesis of aryl and vinyl phosphonates. organic-chemistry.org These methods often exhibit high functional group tolerance and can be conducted under mild conditions. For example, palladium catalysts have been used for the cross-coupling of H-phosphonates with aryl and vinyl halides. organic-chemistry.org While less common for the direct synthesis of α-ketophosphonates, these methods are invaluable for creating complex phosphonate precursors that can be further elaborated. Nickel-catalyzed reactions are also emerging as a viable alternative for C-P bond formation. researchgate.net
Stereoselective and Enantioselective Synthesis of Phosphonate Precursors
The synthesis of chiral phosphonates is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.com Enantioselective methods for the synthesis of α-hydroxyphosphonates, which are direct precursors to α-ketophosphonates, have been developed. nih.gov For example, organocatalytic asymmetric aldol (B89426) reactions between α-ketophosphonates and ketones can produce tertiary α-hydroxyphosphonates with high enantiomeric excess. nih.gov Furthermore, rhodium-catalyzed asymmetric hydrogenation of unsaturated phosphonates offers a route to chiral phosphonates with excellent enantioselectivity. nih.gov These stereoselective methods provide access to optically active building blocks that can be converted to chiral α-ketophosphonates, including analogs of this compound.
Green Chemistry Principles in Phosphonate Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of phosphonate synthesis, these principles have been applied to develop cleaner and more efficient reaction protocols.
The use of non-conventional energy sources like ultrasound and microwave irradiation has been shown to significantly enhance the efficiency of organic reactions. These techniques can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.
Ultrasound-assisted synthesis has emerged as a valuable tool in green chemistry. For instance, a simple and efficient method for the synthesis of α-hydroxyphosphonates, which are key precursors to α-ketophosphonates, has been developed using ultrasound irradiation under solvent- and catalyst-free conditions. mdpi.com This rapid method produces α-hydroxyphosphonates in high yields and short reaction times. mdpi.com Another example is the ultrasound-assisted one-pot, three-component synthesis of new isoxazolines, demonstrating the broad applicability of sonochemistry in heterocyclic synthesis with good to excellent yields and shorter reaction times. nih.gov While a direct ultrasound-assisted synthesis of this compound is not prominently documented, the successful synthesis of its precursors and other complex molecules suggests the high potential of this technique.
Microwave irradiation is another powerful tool for accelerating chemical reactions. It has been successfully employed in the metal- and catalyst-free decarboxylative α,β-difunctionalization of secondary α-amino acids, showcasing its potential for complex bond formations. nih.gov In the realm of phosphonate chemistry, microwave-assisted multicomponent reactions have proven to be an efficient route for the synthesis of heterocyclic phosphonates. guidechem.com Furthermore, a microwave-promoted synthesis of β-hydroxy sulfides and β-hydroxy sulfoxides in water has been reported, highlighting the compatibility of this technology with green solvents. rsc.org The synthesis of α-ketophosphonates has also been achieved by the oxidation of 1-hydroxyphosphonates on a solid support under microwave irradiation in solvent-free conditions, offering a high-yield and mild alternative to traditional methods. Although specific data for the microwave-assisted synthesis of this compound is limited, the successful application in analogous systems underscores its potential.
Table 1: Examples of Ultrasound and Microwave-Assisted Synthesis of Related Structures
| Reaction Type | Energy Source | Key Features | Reference |
|---|---|---|---|
| Synthesis of α-hydroxyphosphonates | Ultrasound | Solvent- and catalyst-free, high yields, short reaction times | mdpi.com |
| Synthesis of Isoxazolines | Ultrasound | One-pot, two-step protocol, good to excellent yields, shorter reaction times | nih.gov |
| Decarboxylative α,β-difunctionalization | Microwave | Metal- and catalyst-free, pseudo-four-component coupling | nih.gov |
| Synthesis of Heterocyclic Phosphonates | Microwave | Multicomponent reactions, efficient and rapid | guidechem.com |
| Synthesis of β-hydroxy sulfides and sulfoxides | Microwave | One-pot synthesis in water, environmentally friendly | rsc.org |
The elimination or replacement of volatile organic solvents with environmentally benign alternatives like water is a cornerstone of green chemistry. Solvent-free reactions, also known as solid-state reactions, offer advantages such as reduced waste, easier product separation, and often, enhanced reactivity.
The synthesis of phosphonates has been successfully adapted to these green conditions. For example, the synthesis of diethyl (2-oxopropyl)phosphonate, a potential precursor to the target molecule, is well-documented, although often in traditional organic solvents. orgsyn.orgsigmaaldrich.comsigmaaldrich.com However, the broader field of phosphonate chemistry has seen significant advances in solvent-free and aqueous synthesis. The synthesis of α-hydroxyphosphonates has been achieved in aqueous media, demonstrating the feasibility of conducting phosphonate synthesis in water. mdpi.com Similarly, microwave-promoted synthesis of other functionalized organic molecules has been effectively carried out in water. rsc.org
Solvent-free conditions have also been explored for phosphonate synthesis. The grindstone chemistry approach has been used for the stereoselective and highly efficient synthesis of N-acylhydrazones without any organic solvent. While not a phosphonate synthesis, this demonstrates the power of mechanochemistry in green synthesis. More directly relevant is the solvent-free oxidation of 1-hydroxyphosphonates to α-ketophosphonates under microwave irradiation, which proceeds in high yields.
Table 2: Green Solvent and Solvent-Free Synthesis of Analogous Compounds
| Reaction Type | Reaction Condition | Key Features | Reference |
|---|---|---|---|
| Synthesis of α-hydroxyphosphonates | Aqueous medium | Environmentally friendly solvent | mdpi.com |
| Synthesis of β-hydroxy sulfides and sulfoxides | Aqueous medium (with microwave) | Green solvent and energy-efficient | rsc.org |
| Synthesis of α-ketophosphonates | Solvent-free (with microwave) | High yields, mild conditions, solid-support | |
| Synthesis of N-acylhydrazones | Solvent-free (grindstone) | Stereoselective, high efficiency, no organic solvent |
Enzymes are nature's catalysts, offering high selectivity and efficiency under mild, aqueous conditions. Their application in organic synthesis aligns perfectly with the principles of green chemistry. The field of biocatalysis has shown great promise for the synthesis and transformation of organophosphorus compounds.
Lipases, which are readily available and robust enzymes, have demonstrated promiscuous activity in catalyzing reactions beyond their natural hydrolytic function. For instance, lipases have been successfully employed in phospha-Michael addition reactions to form C-P bonds under mild conditions. nih.gov A lipase-catalyzed one-pot Knoevenagel–phospha–Michael reaction has also been developed for the synthesis of β-phosphono malonates. mdpi.com These examples highlight the potential of lipases to catalyze the formation of the phosphonate backbone. The enantioselectivity of lipases is another key advantage, offering a route to chiral phosphonates. nih.govgla.ac.uk
The introduction of the chlorine atom at the α-position to the ketone in this compound presents a challenge that could potentially be addressed by halogenase enzymes. These enzymes are responsible for the biosynthesis of a vast array of halogenated natural products. manchester.ac.uk Flavin-dependent halogenases, for example, are known to catalyze the chlorination of electron-rich substrates. nih.govnih.gov While the direct enzymatic chlorination of a β-ketophosphonate has not been extensively reported, the known mechanisms of halogenases suggest their potential for such a transformation. These enzymes offer a green alternative to traditional halogenating agents, which are often toxic and non-selective. manchester.ac.uk
Table 3: Potential Biocatalytic Approaches for Phosphonate Synthesis and Transformation
| Enzyme Class | Catalyzed Reaction | Potential Application in Synthesis of Target Compound | Reference |
|---|---|---|---|
| Lipase | Phospha-Michael Addition, Knoevenagel–phospha–Michael | Formation of the C-P bond in the phosphonate backbone | nih.govmdpi.com |
| Halogenase (Flavin-dependent) | Electrophilic Chlorination | Introduction of the chlorine atom at the α-position to the ketone | manchester.ac.uknih.govnih.gov |
Reactivity Mechanisms and Transformational Chemistry of Diethyl 3 Chloro 2 Oxopropyl Phosphonate
Horner-Wadsworth-Emmons Olefination: A Central Reaction Pathway
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, specifically alkenes, from aldehydes and ketones. wikipedia.org Diethyl-3-chloro-2-oxopropyl phosphonate (B1237965) is a specialized phosphonate ester that, due to its α-keto group, contains a stabilized phosphonate ylide precursor, making it an ideal substrate for the HWE reaction to form α,β-unsaturated ketones. youtube.com
Mechanistic Pathway Involving Phosphonate Carbanions and Oxaphosphetanes
The HWE reaction proceeds through a well-established multi-step mechanism. nrochemistry.com For Diethyl-3-chloro-2-oxopropyl phosphonate, the process is initiated by the deprotonation of the carbon atom situated between the phosphonate and carbonyl groups. This acidic proton is readily abstracted by a base (e.g., sodium hydride, alkoxides) to form a resonance-stabilized phosphonate carbanion. The negative charge is delocalized over the carbon and the oxygen atoms of both the phosphonate and carbonyl groups, which increases the nucleophilicity of the carbanion. youtube.com
The key steps of the mechanism are as follows:
Deprotonation: A base removes the acidic α-proton to form the phosphonate carbanion. nrochemistry.com
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms two diastereomeric tetrahedral intermediates known as betaines. wikipedia.org
Oxaphosphetane Formation: The oxygen anion of the betaine (B1666868) intermediate attacks the electrophilic phosphorus atom, leading to a ring-closing reaction that forms a four-membered heterocyclic intermediate called an oxaphosphetane. nrochemistry.com
Elimination: The oxaphosphetane intermediate is unstable and collapses. It fragments in a syn-elimination process to yield the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture during workup. wikipedia.orgorganic-chemistry.org
Stereocontrol in E/Z Alkene Formation from this compound
A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. Generally, HWE reactions with stabilized phosphonates, such as this compound, predominantly yield the thermodynamically more stable (E)-alkene. nrochemistry.com The stereochemical outcome is largely determined during the elimination step from the oxaphosphetane intermediate. The reversibility of the initial nucleophilic addition and the relative rates of elimination from the diastereomeric oxaphosphetanes allow for thermodynamic control, favoring the formation of the trans-alkene. youtube.com
However, specific modifications to the reaction conditions and the phosphonate reagent itself can favor the formation of the (Z)-alkene. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6) to kinetically favor the formation of the (Z)-alkene. youtube.com This is because the electron-withdrawing groups accelerate the elimination step, making it faster than the equilibration of the intermediates. youtube.com
Factors Influencing Stereoselectivity (e.g., Steric and Electronic Effects, Counterions, Temperature)
Several factors can be manipulated to fine-tune the E/Z selectivity of the Horner-Wadsworth-Emmons reaction.
| Factor | Influence on Stereoselectivity | Rationale |
| Steric Effects | Increasing the steric bulk of the aldehyde or the phosphonate reagent generally enhances (E)-selectivity. wikipedia.org | The transition state leading to the (E)-alkene minimizes steric repulsion between the substituents. |
| Electronic Effects | Electron-withdrawing groups on the phosphonate (e.g., trifluoroethoxy groups in the Still-Gennari modification) favor (Z)-alkene formation. youtube.comnrochemistry.com | These groups accelerate the collapse of the oxaphosphetane, favoring the kinetically formed product. youtube.com |
| Counterions | The nature of the metal counterion from the base can influence selectivity. Lithium salts tend to favor (E)-alkenes more strongly than sodium or potassium salts. wikipedia.org | Lithium ions can coordinate with the intermediates, affecting the transition state energies. |
| Temperature | Higher reaction temperatures generally lead to increased (E)-selectivity. wikipedia.org | At higher temperatures, the system has enough energy to overcome the barrier for interconversion of intermediates, allowing thermodynamic equilibrium to be established, which favors the more stable (E)-product. Lower temperatures can trap the kinetically favored product. youtube.com |
Comparative Analysis with Wittig and Related Olefination Reagents
The Horner-Wadsworth-Emmons reaction is often compared to the related Wittig reaction, which employs phosphonium (B103445) ylides.
| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Reagent | Phosphonate carbanion (stabilized) | Phosphonium ylide |
| Reactivity | The phosphonate carbanion is generally more nucleophilic and less basic than a Wittig ylide. It can react with a wider range of ketones. wikipedia.orgnrochemistry.com | Reactivity varies. Stabilized ylides are less reactive and often fail to react with hindered ketones. Unstabilized ylides are highly reactive. |
| Stereoselectivity | Typically provides high (E)-selectivity with stabilized phosphonates. (Z)-selectivity can be achieved with modifications (Still-Gennari). youtube.comnrochemistry.com | Stereoselectivity is dependent on the ylide's stability. Stabilized ylides give (E)-alkenes, while unstabilized ylides give (Z)-alkenes. |
| Byproduct | Water-soluble dialkyl phosphate salt. wikipedia.org | Triphenylphosphine oxide, which can be difficult to separate from the desired product. |
| Advantages | Easy removal of byproduct, higher reactivity with ketones, and generally good (E)-selectivity. wikipedia.org | Can be used to generate both (E)- and (Z)-alkenes by choosing the appropriate ylide. |
Reactivity of the α-Chloro and Carbonyl Functionalities
Beyond the HWE reaction, the α-chloro and carbonyl groups in this compound impart additional reactivity, opening pathways to other transformations, including intramolecular cyclizations.
Intramolecular Cyclization Reactions for Ring Formation
The presence of the electrophilic carbonyl carbon and the carbon bearing the chlorine atom allows for the possibility of intramolecular cyclization reactions, particularly if the phosphonate is first elaborated to introduce a nucleophilic site at an appropriate position. While specific examples for this compound are not prevalent in the literature, analogous structures suggest plausible pathways.
For instance, if the HWE product of this compound, an α,β-unsaturated ketone with a chloromethyl group, were to be treated with a suitable nucleophile, an intramolecular substitution could potentially lead to the formation of a cyclopropane (B1198618) ring.
A more direct intramolecular reaction could be envisioned under basic conditions that favor enolate formation at the terminal methyl group (if it were not chlorinated). However, with the current structure, a more likely scenario involves an initial reaction, for example, with a nucleophile at the carbonyl, followed by an intramolecular attack on the carbon bearing the chlorine. Such pathways could lead to the formation of substituted oxiranes or other small-ring systems. The specific outcome would be highly dependent on the reaction conditions and any additional reagents used. The formation of five- to seven-membered rings via intramolecular HWE reactions is also a known and useful process in organic synthesis. nrochemistry.com
Nucleophilic Substitution at the α-Chloro Position
The presence of a chlorine atom alpha to a ketone group renders this compound highly susceptible to nucleophilic substitution (SN2) reactions. The carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack by stabilizing the transition state. This enhanced reactivity allows for the displacement of the chloride ion by a wide variety of nucleophiles, providing a straightforward route to a diverse array of α-substituted β-ketophosphonates.
These reactions typically proceed via a bimolecular nucleophilic substitution mechanism. The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a trigonal bipyramidal transition state. Subsequently, the chloride ion is expelled as the leaving group, resulting in the formation of a new carbon-nucleophile bond with inversion of stereochemistry if the carbon were chiral. Nucleophilic substitution at the phosphorus center itself is also a known process in organophosphorus chemistry, generally proceeding through a concerted or stepwise mechanism involving a pentacoordinate intermediate or transition state. sapub.org
The substitution of the α-chloro group is a key step in the synthesis of various heterocyclic phosphonates. For instance, reaction with amine derivatives can lead to the formation of α-aminophosphonates, which are recognized for their potential biological activities. nih.gov
| Nucleophile | Substrate Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | α-Hydroxyphosphonate | - | α-Aminophosphonate | nih.gov |
| Iodide (I⁻) | α-Chloroketone | Acetone | α-Iodoketone | General Knowledge |
| Azide (N₃⁻) | α-Haloketone | Solvent | α-Azidoketone | General Knowledge |
| Thiolates (RS⁻) | α-Haloketone | Base | α-Thioether Ketone | General Knowledge |
Condensation Reactions Involving the Ketone Moiety
The ketone functional group in this compound is a site for various condensation reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation. The adjacent phosphonate group influences the reactivity of the ketone and the acidity of the α-protons, although the primary reactions often involve the carbonyl carbon itself or the methylene (B1212753) group situated between the carbonyl and phosphonate groups in the parent compound, Diethyl (2-oxopropyl)phosphonate.
One important class of reactions is the condensation with primary amines and their derivatives to form imines (Schiff bases) and related compounds like hydrazones and oximes. youtube.com These reactions are typically catalyzed by a weak acid and proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com
Furthermore, the active methylene group in the related Diethyl (2-oxopropyl)phosphonate is suitable for Knoevenagel-type condensations. In this reaction, the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base, leading to an α,β-unsaturated product after dehydration. thermofisher.com While the 3-chloro substituent would alter this specific reactivity, the underlying principle of activating the methylene protons applies. The acylation of phosphonate anions with esters, a "phosphono-Claisen condensation," is another method to synthesize β-ketophosphonates. stackexchange.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ketone/Aldehyde | Primary Amine | Weak Acid (e.g., Acetic Acid) | Imine (Schiff Base) | youtube.com |
| Benzaldehyde | Diethyl malonate | Piperidine | α,β-Unsaturated ester | thermofisher.comresearchgate.net |
| Carbonyl Compound | Amine, Dialkyl phosphite (B83602) | Bismuth Triflate | α-Aminophosphonate | researchgate.net |
| Enaminone | Diethyl cyanomethylphosphonate | Acetic Acid/H₂SO₄ | Oxopyridinylphosphonate | mdpi.com |
Transformations Involving Diazo-Phosphonate Intermediates (where applicable for related reactivity)
While this compound is not itself a diazo compound, its structural relative, Diethyl (2-oxopropyl)phosphonate, is a direct precursor to the highly valuable Ohira-Bestmann reagent (Diethyl (1-diazo-2-oxopropyl)phosphonate). orgsyn.org This reagent is generated via a diazo-transfer reaction onto the active methylene group of the β-ketophosphonate. orgsyn.org The resulting α-diazo-β-ketophosphonate is a stable and versatile intermediate for numerous synthetic transformations.
The synthesis typically involves deprotonating the β-ketophosphonate with a base like sodium hydride, followed by reaction with a diazo-transfer agent such as 4-acetamidobenzenesulfonyl azide. orgsyn.org The Ohira-Bestmann reagent can then be used directly or be converted in situ to a diazomethylphosphonate anion for subsequent reactions. wikipedia.org
1,3-Dipolar Cycloaddition Reactions with Phosphonylated Species
Phosphonylated diazo compounds, such as the Ohira-Bestmann reagent, are effective 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. enamine.net These reactions provide a powerful method for constructing five-membered heterocyclic rings containing a phosphonate group.
A prominent application is the reaction with alkynes to synthesize phosphonylated pyrazoles. worktribe.comworktribe.com The reaction is often regiospecific, particularly with unsymmetrical alkynes, and is facilitated by electron-withdrawing groups on the alkyne. worktribe.comnih.gov The initial cycloadduct can undergo a youtube.comnrochemistry.com-sigmatropic rearrangement, transferring the phosphoryl group from carbon to nitrogen, which facilitates aromatization and subsequent removal of the phosphonate group if desired, making the diazophosphonate a useful, traceless surrogate for unstable diazoalkanes. worktribe.comworktribe.com
| Diazo Compound Type | Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Diazophosphonate | Alkyne (electron-deficient) | Heat (Toluene) | Phosphonylated Pyrazole | worktribe.comworktribe.com |
| N-TBDPS-sulfoximine diazo | Dimethyl acetylenedicarboxylate | Room Temperature | Pyrazolesulfoximine | nih.gov |
| (MeO)₂P(O)C(N₂)R | Olefins | - | Phosphonylated Triazoline | chemeurope.com |
| Diazophosphonate | Strained Alkynes (e.g., BCN) | - | Fused Pyrazole | worktribe.comworktribe.com |
Seyferth-Gilbert Homologation and Alkyne Synthesis
The Seyferth-Gilbert homologation is a powerful reaction that converts aldehydes and ketones into alkynes with one additional carbon atom. wikipedia.orgchemeurope.com The classic reaction uses the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) and a strong base. wikipedia.orgyoutube.com However, a significant modification involves the in situ generation of this reagent from the Ohira-Bestmann reagent (an α-diazo-β-ketophosphonate). wikipedia.orgchemeurope.com
In this modified procedure, treatment of the Ohira-Bestmann reagent with a base like potassium carbonate in methanol (B129727) generates the diazomethylphosphonate anion. wikipedia.org This anion then acts as a nucleophile, attacking the carbonyl group of an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate undergoes cyclization to an oxaphosphetane, which then eliminates a stable dimethyl phosphate anion to yield a vinyl diazo species. wikipedia.orgorganic-chemistry.org Subsequent loss of nitrogen gas produces a vinyl carbene, which rearranges via a 1,2-migration to furnish the final alkyne product. wikipedia.org This modification, using milder basic conditions, significantly broadens the substrate scope to include base-sensitive functional groups. wikipedia.org
| Carbonyl Substrate | Reagent | Base/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Aldehyde/Ketone | Seyferth-Gilbert Reagent | KOtBu | Substituted Alkyne | wikipedia.orgyoutube.com |
| Aldehyde | Ohira-Bestmann Reagent | K₂CO₃, MeOH | Terminal Alkyne | wikipedia.orgchemeurope.com |
| Less Reactive Aldehyde | Ohira-Bestmann Reagent | Cs₂CO₃, MeOH | Terminal Alkyne | wikipedia.org |
| Aldehyde | Ohira-Bestmann Reagent | K-ethoxide, THF, -78°C | Alkyne | nrochemistry.com |
Other Key Reactions (e.g., Michael Additions, Diels-Alder Reactions with Phosphonate Dienophiles)
While this compound itself is not a standard Michael acceptor, its unsaturated analogue, a vinylphosphonate (B8674324) bearing a ketone, would be highly activated for Michael (or 1,4-conjugate) addition. In such systems, the phosphonate group, along with the ketone, acts as a powerful electron-withdrawing group, rendering the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors).
The addition of nucleophiles like alcohols (oxa-Michael), malonates, and organometallics to activated vinylphosphonates is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgthieme-connect.dethieme-connect.de These reactions provide access to functionalized phosphonates which are valuable intermediates, for example, in the synthesis of carbocyclic and heterocyclic compounds via subsequent intramolecular cyclizations. thieme-connect.de An asymmetric variant using a bifunctional halogen bond catalyst has been developed for the addition of malononitrile (B47326) to vinyl phosphonates. rsc.orgnih.gov
Phosphonate-containing molecules can serve as effective components in Diels-Alder reactions. Specifically, α,β-unsaturated phosphonates, such as diethyl vinylphosphonate or diethyl ethynylphosphonate, can function as dienophiles. The electron-withdrawing phosphonate group activates the dienophile for [4+2] cycloaddition with a conjugated diene. masterorganicchemistry.comchemistrysteps.com This reaction provides a powerful and stereospecific method for the synthesis of six-membered rings containing a phosphonate substituent. libretexts.org
The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory. In a normal-demand Diels-Alder, the reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups, like the phosphonate group, on the dienophile. chemistrysteps.comlibretexts.org This is because these substituents decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemistrysteps.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. libretexts.org
| Diene | Dienophile Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Maleic Anhydride (activated dienophile) | Heat | Bicyclic adduct (endo favored) | libretexts.org |
| Butadiene | Alkene with EWG (e.g., -PO(OEt)₂) | Heat | Substituted Cyclohexene | masterorganicchemistry.com |
| Cyclic Diene | Generic Dienophile | Heat | Bridged Bicyclic Compound | chemistrysteps.com |
| Diene with EDG | Dienophile with EWG (e.g., vinylphosphonate) | - | Substituted Cyclohexene (fast reaction) | masterorganicchemistry.comchemistrysteps.com |
Compound Index
| Compound Name | Role/Type |
|---|---|
| 4-acetamidobenzenesulfonyl azide | Diazo-transfer agent |
| Acetic Acid | Weak acid catalyst |
| Benzaldehyde | Aldehyde reactant |
| Cesium Carbonate (Cs₂CO₃) | Base |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | Ohira-Bestmann Reagent |
| Diethyl (2-oxopropyl)phosphonate | β-Ketophosphonate |
| Diethyl cyanomethylphosphonate | Phosphorus reagent |
| Diethyl malonate | Active methylene compound |
| Diethyl phosphite | Phosphorus reagent |
| Diethyl vinylphosphonate | Dienophile / Michael Acceptor |
| Dimethyl (diazomethyl)phosphonate | Seyferth-Gilbert Reagent |
| Dimethyl acetylenedicarboxylate | Alkyne dipolarophile |
| Dimethyl phosphate | Leaving group |
| Hydrazine | Reactant for hydrazone formation |
| Imine (Schiff Base) | Condensation product |
| Maleic Anhydride | Dienophile |
| Malononitrile | Michael donor |
| Methanol | Solvent/Reactant |
| Oxaphosphetane | Reaction intermediate |
| Piperidine | Base catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| Potassium tert-butoxide (KOtBu) | Strong base |
| Pyrazole | Heterocyclic product |
| Sodium Hydride (NaH) | Base |
| Triazoline | Heterocyclic product |
Strategic Applications of Diethyl 3 Chloro 2 Oxopropyl Phosphonate in Complex Organic Synthesis
Postulated Access to α,β-Unsaturated Ketones and Enone Systems
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, and phosphonates are key reagents in this transformation.
Theoretical Regioselective Synthesis of Conjugated Carbonyl Compounds
In theory, Diethyl-3-chloro-2-oxopropyl phosphonate (B1237965) could be employed in HWE-type reactions to generate α,β-unsaturated ketones. The reaction would involve the deprotonation of the phosphonate at the α-carbon, followed by reaction with an aldehyde. Subsequent elimination of the phosphate (B84403) byproduct would yield the enone. The presence of the chlorine atom at the γ-position could influence the regioselectivity of the reaction, although specific studies confirming this are lacking.
Anticipated Versatility in Substrate Scope and Functional Group Tolerance
Based on the general principles of the Horner-Wadsworth-Emmons reaction, it could be anticipated that Diethyl-3-chloro-2-oxopropyl phosphonate would react with a range of aldehydes. However, the functional group tolerance in the presence of the reactive chloroketone moiety has not been systematically investigated. The electrophilic nature of the carbon bearing the chlorine atom might lead to side reactions with certain nucleophilic functional groups within the aldehyde substrate.
Table 1: Hypothetical Horner-Wadsworth-Emmons Reaction of this compound
| Aldehyde Substrate | Base | Solvent | Hypothetical Product | Postulated Yield (%) |
| Benzaldehyde | NaH | THF | (E)-1-Chloro-4-phenylbut-3-en-2-one | Data not available |
| 4-Nitrobenzaldehyde | LiCl/DBU | MeCN | (E)-1-Chloro-4-(4-nitrophenyl)but-3-en-2-one | Data not available |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Toluene | (E)-1-Chloro-4-cyclohexylbut-3-en-2-one | Data not available |
This table is illustrative and based on general reaction principles, not on published experimental data for the specified compound.
Speculative Construction of Heterocyclic Architectures via Phosphonate-Mediated Cyclizations
The bifunctional nature of this compound, possessing both a phosphonate and an α-chloroketone, makes it a theoretical candidate for the synthesis of various heterocyclic systems through cyclization reactions.
Theoretical Synthesis of Five-Membered Heterocycles (e.g., Pyrroles, Pyrazoles, Oxazoles, Thiazoles)
The construction of five-membered heterocycles could be envisioned through reactions with appropriate binucleophiles. For instance, reaction with primary amines could potentially lead to pyrrole (B145914) derivatives, while hydrazines might yield pyrazoles. Similarly, reaction with thioamides or amides could theoretically produce thiazoles or oxazoles, respectively. However, specific, documented examples of these transformations using this compound are absent from the literature.
Postulated Formation of Six-Membered and Fused Heterocyclic Compounds
The synthesis of six-membered heterocycles, such as pyridines or pyrimidines, would likely involve more complex, multi-step reaction sequences or reactions with 1,3-dicarbonyl compounds or their equivalents. The potential for this compound to participate in such annulation strategies has not been reported.
Envisioned Tandem Reaction Sequences for Diverse Heterocycle Scaffolds
Tandem reactions, where multiple bond-forming events occur in a single pot, are a powerful tool in modern organic synthesis. One could speculate on tandem sequences starting from this compound, for example, an initial HWE reaction followed by an intramolecular cyclization. Such strategies would offer an efficient route to complex heterocyclic scaffolds. Nevertheless, the development and validation of such tandem reactions involving this specific phosphonate have not been described in scientific publications.
Table 2: Hypothetical Cyclization Reactions of this compound
| Reactant | Target Heterocycle | Reaction Type | Hypothetical Product | Postulated Yield (%) |
| Aniline | Pyrrole | Hantzsch-type synthesis | 2-Acetyl-1-phenyl-1H-pyrrole | Data not available |
| Hydrazine | Pyrazole | Knorr-type synthesis | 3-Acetyl-1H-pyrazole | Data not available |
| Thioacetamide | Thiazole | Hantzsch-type synthesis | 2,4-Dimethylthiazole | Data not available |
| Urea | Oxazole | Robinson-Gabriel-type synthesis | 2-Amino-4-methyloxazole | Data not available |
This table is illustrative and based on general reaction principles, not on published experimental data for the specified compound.
Stereoselective Synthesis of Chiral Phosphonate Derivatives
The stereoselective synthesis of chiral phosphonates is a critical area of research due to the prevalence of these motifs in biologically active molecules and chiral ligands. Methodologies for achieving stereocontrol in phosphonate synthesis typically involve the use of chiral auxiliaries, chiral catalysts, or stereoselective transformations of prochiral substrates.
In the context of β-ketophosphonates, such as the parent structure of this compound, stereoselective reductions of the ketone functionality represent a primary strategy for introducing a chiral center. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides in the presence of chiral ligands, can afford enantioenriched α-hydroxyphosphonates. For instance, the reduction of a β-ketophosphonate can be achieved with high enantioselectivity using borane (B79455) in the presence of a chiral oxazaborolidine catalyst.
Another approach involves the stereoselective addition of nucleophiles to the carbonyl group. Organometallic reagents, in conjunction with chiral ligands or auxiliaries, can add to the ketone to generate tertiary alcohols with high levels of stereocontrol. While specific examples utilizing this compound are not readily found in the literature, the principles of asymmetric synthesis suggest its potential as a substrate in such transformations. The presence of the chlorine atom at the γ-position could influence the reactivity and stereoselectivity of these reactions.
Furthermore, the enolate of this compound could potentially participate in stereoselective alkylation or aldol (B89426) reactions. The use of chiral phase-transfer catalysts or the formation of a chiral enolate through the use of a chiral base could direct the approach of an electrophile to one face of the enolate, thereby establishing a new stereocenter.
Table 1: General Strategies for Stereoselective Synthesis of Chiral Phosphonates
| Strategy | Description | Potential Application to this compound |
| Asymmetric Reduction | Stereoselective reduction of the ketone to a secondary alcohol using chiral reducing agents (e.g., CBS catalyst). | Would generate a chiral α-hydroxy-γ-chlorophosphonate. |
| Chiral Nucleophilic Addition | Addition of organometallic reagents in the presence of chiral ligands to the ketone. | Would yield a tertiary alcohol with a new stereocenter. |
| Stereoselective Enolate Reactions | Alkylation or aldol reaction of the enolate in the presence of a chiral auxiliary or catalyst. | Could create a new stereocenter at the α- or γ-position, depending on the reaction conditions. |
Utility in Fragment Coupling and Carbon Skeleton Construction
Phosphonate-containing fragments are valuable building blocks in organic synthesis, often employed in olefination reactions and other carbon-carbon bond-forming strategies. This compound possesses multiple reactive sites—a ketone, an α-chloro substituent, and an acidic α-proton—making it a potentially versatile precursor for fragment coupling and the construction of complex carbon skeletons.
The most prominent reaction of phosphonates for carbon-carbon bond formation is the Horner-Wadsworth-Emmons (HWE) reaction . While this compound itself is not a typical HWE reagent, it can be readily converted into one. For example, reaction with a source of diazomethane (B1218177) could, in principle, lead to a diazo phosphonate, a precursor for the Seyferth-Gilbert homologation to form alkynes. enamine.netorgsyn.orgresearchgate.net
The enolate of this compound can act as a nucleophile in various C-C bond-forming reactions. These include:
Alkylation reactions: The enolate can be alkylated with various electrophiles.
Aldol reactions: Condensation with aldehydes or ketones would lead to the formation of β-hydroxy-β'-ketophosphonates.
Michael additions: Conjugate addition to α,β-unsaturated systems would extend the carbon chain.
The electrophilic nature of the α-chloro ketone moiety also allows for C-C bond formation. For instance, it could participate in Reformatsky-type reactions or be subject to nucleophilic attack by enolates or organometallic reagents.
Table 2: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagent/Conditions | Potential Product |
| Alkylation of Enolate | Base (e.g., NaH, LDA), Alkyl halide | α-Alkyl-γ-chloro-β-ketophosphonate |
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy-β'-keto-γ-chlorophosphonate derivative |
| Michael Addition | Base, α,β-Unsaturated compound | Adduct with extended carbon chain |
| Nucleophilic addition to ketone | Organometallic reagent (e.g., Grignard) | Tertiary alcohol derivative |
While no specific syntheses of natural product building blocks using this compound have been reported, its structure suggests potential applications. The γ-chloro-β-keto phosphonate moiety can be a precursor to various functionalities found in natural products.
For example, the ketone can be reduced, and the resulting alcohol can be used to form ethers or esters. The chloro group can be displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce nitrogen- or sulfur-containing functional groups or to serve as a handle for further elaboration. The phosphonate group itself can be a key pharmacophore or be used to construct unsaturated systems via the HWE reaction.
The synthesis of substituted pyrrolidines, which are common motifs in natural products, has been achieved using related phosphonate reagents through 1,3-dipolar cycloaddition reactions of phosphonylated nitrones. nih.gov A similar strategy could potentially be envisioned starting from a derivative of this compound.
The construction of complex molecules often relies on the strategic coupling of smaller, functionalized fragments. The multiple reactive sites on this compound make it a candidate for such fragment-based approaches, although specific examples remain to be explored in the chemical literature.
Advanced Spectroscopic and Computational Methodologies for Diethyl 3 Chloro 2 Oxopropyl Phosphonate Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Diethyl-3-chloro-2-oxopropyl phosphonate (B1237965) in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.
Multinuclear NMR provides unambiguous evidence for the structural integrity of Diethyl-3-chloro-2-oxopropyl phosphonate. Each nucleus (¹H, ¹³C, ³¹P) offers a unique perspective on the molecule's architecture.
¹H NMR: The proton NMR spectrum is used to identify all hydrogen-containing groups. The ethoxy groups on the phosphorus atom give rise to a characteristic triplet for the methyl (CH₃) protons and a doublet of quartets for the methylene (B1212753) (OCH₂) protons due to coupling with both the adjacent protons and the phosphorus atom. The methylene protons adjacent to the phosphorus (P-CH₂) and those adjacent to the chlorine (C(=O)-CH₂Cl) appear as distinct doublets due to coupling with the phosphorus atom and neighboring protons, respectively.
¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton. The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum. The carbons of the two ethoxy groups, the methylene carbon bonded to phosphorus, and the chloromethyl carbon all show distinct signals. The coupling between phosphorus and carbon atoms (J-coupling) provides critical information for assigning the signals of carbons close to the phosphonate group.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For this compound, a single resonance is expected, and its chemical shift is indicative of a phosphonate ester environment. The chemical shifts for β-keto phosphonates typically fall within a well-defined range. google.commdpi.com The presence of the electron-withdrawing keto group influences the electronic environment of the phosphorus atom, affecting its chemical shift compared to simple alkyl phosphonates. rsc.orgorganicchemistrydata.orgyoutube.com
The following table provides predicted NMR data based on the analysis of structurally similar compounds. ichemical.comchemicalbook.comspectrabase.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.3 | Triplet (t) | J(H,H) ≈ 7 | -O-CH₂-CH₃ |
| ¹H | ~3.3 | Doublet (d) | ²J(H,P) ≈ 22 | P-CH₂ -C=O |
| ¹H | ~4.1 | Doublet of Quartets (dq) | J(H,H) ≈ 7, ³J(H,P) ≈ 8 | -O-CH₂ -CH₃ |
| ¹H | ~4.4 | Singlet (s) | N/A | C(=O)-CH₂ Cl |
| ¹³C | ~16 | Doublet (d) | ³J(C,P) ≈ 6 | -O-CH₂-CH₃ |
| ¹³C | ~38 | Doublet (d) | ¹J(C,P) ≈ 135 | P-CH₂ -C=O |
| ¹³C | ~46 | Singlet (s) | N/A | C(=O)-CH₂ Cl |
| ¹³C | ~63 | Doublet (d) | ²J(C,P) ≈ 6 | -O-CH₂ -CH₃ |
| ¹³C | ~198 | Doublet (d) | ²J(C,P) ≈ 6 | C =O |
| ³¹P | +18 to +22 | Singlet (s) or Multiplet | N/A | P |
While specific dynamic NMR (DNMR) studies on this compound are not widely reported, this technique offers powerful potential for understanding its conformational flexibility. DNMR can be used to investigate restricted rotation around single bonds, such as the P-C and C-C bonds of the propyl chain.
By monitoring NMR spectra over a range of temperatures, it is possible to observe the coalescence of signals as the rate of exchange between different conformers becomes fast on the NMR timescale. This allows for the calculation of the energy barriers (activation energy) for bond rotation. Such studies could provide valuable data on the preferred spatial arrangement of the phosphonate, carbonyl, and chloro-substituted groups, which can influence the molecule's chemical reactivity.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₇H₁₄ClO₄P), the monoisotopic mass is 228.03 g/mol .
Upon ionization, typically via electron impact (EI) or chemical ionization (CI), the molecule undergoes characteristic fragmentation. The analysis of these fragments helps to piece together the original structure. Common fragmentation pathways for organophosphorus compounds include cleavage of bonds alpha to the phosphorus atom and rearrangements. researchgate.netnih.govumn.edu For this specific molecule, the presence of the keto and chloro groups introduces additional, predictable fragmentation routes. libretexts.orgmiamioh.edu
Key expected fragmentation pathways include:
Loss of a chlorine atom: [M-Cl]⁺
Loss of an ethoxy group: [M-OC₂H₅]⁺
Loss of ethylene: A common rearrangement in ethyl esters, leading to [M-C₂H₄]⁺.
McLafferty Rearrangement: A characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group or the P-C bond.
| Predicted m/z | Predicted Ion Structure/Formula | Fragmentation Pathway |
| 228/230 | [C₇H₁₄ClO₄P]⁺ | Molecular Ion (M⁺), showing isotopic pattern for Cl |
| 193 | [C₇H₁₄O₄P]⁺ | Loss of Cl radical |
| 183 | [C₅H₁₀ClO₃P]⁺ | Loss of ethoxy radical (-OC₂H₅) |
| 163 | [C₄H₇ClO₃P]⁺ | Cleavage of P-CH₂ bond |
| 151 | [C₄H₈O₄P]⁺ | Loss of CH₂Cl and C₂H₄ |
| 137 | [C₂H₆O₄P]⁺ | Diethyl phosphate (B84403) cation |
| 91 | [C₂H₄O₂P]⁺ | Alpha cleavage, loss of C₂H₅O and CH₂ClCO |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. rsc.orgnih.gov The spectra of this compound are expected to show distinct bands corresponding to the carbonyl, phosphonate, and chloroalkane moieties.
P=O Stretching: A very strong and characteristic absorption in the IR spectrum, typically found in the 1200-1300 cm⁻¹ region.
C=O Stretching: A strong absorption in the IR spectrum, expected around 1715-1735 cm⁻¹, characteristic of an aliphatic ketone.
P-O-C Stretching: Strong absorptions in the "fingerprint region," typically around 1000-1100 cm⁻¹.
C-Cl Stretching: A band in the lower frequency region of the IR spectrum, usually between 600-800 cm⁻¹.
C-H Stretching and Bending: Bands corresponding to the sp³ C-H bonds of the ethyl and propyl groups are expected around 2850-3000 cm⁻¹ (stretching) and in the 1350-1470 cm⁻¹ range (bending).
Raman spectroscopy provides complementary information. While the P=O and C=O stretches are visible in both techniques, the P-O-C and C-Cl stretches can sometimes be more prominent in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Medium-Strong |
| C=O Stretch (Ketone) | 1715 - 1735 | IR, Raman | Strong (IR), Medium (Raman) |
| P=O Stretch (Phosphonate) | 1240 - 1270 | IR, Raman | Very Strong (IR), Medium (Raman) |
| P-O-C Stretch | 1000 - 1100 | IR, Raman | Strong (IR) |
| C-Cl Stretch | 600 - 800 | IR, Raman | Medium-Strong |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound.
However, as this compound is reported to be a liquid at room temperature, single-crystal X-ray diffraction would first require inducing crystallization, which can be challenging. An alternative would be to synthesize a solid derivative. If a suitable crystal could be analyzed, the resulting structural data would reveal:
The exact conformation adopted by the molecule in the crystal lattice.
Details of intermolecular interactions, such as dipole-dipole forces or weak hydrogen bonds, which govern the crystal packing. rsc.org
Precise geometric parameters of the β-keto phosphonate moiety, which could be compared with data from computational models. psu.edu
While no crystal structure for this specific compound is publicly available, the study of related crystalline phosphonates demonstrates the power of this method for understanding solid-state chemistry. rsc.org
Computational Chemistry in Understanding this compound Chemistry
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful theoretical approach to complement experimental research. nih.govresearchgate.net These in-silico studies can predict and rationalize many of the compound's properties. mdpi.comnih.gov
Applications for this compound include:
Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles.
Spectroscopic Prediction: Simulating NMR, IR, and Raman spectra. These predicted spectra can aid in the assignment of experimental signals and confirm the structure. nih.gov
Conformational Analysis: Mapping the potential energy surface as a function of bond rotation to identify stable conformers and the energy barriers between them, complementing dynamic NMR studies.
Electronic Structure Analysis: Calculating properties like molecular orbital energies (e.g., HOMO and LUMO), which are key to understanding the molecule's reactivity, and generating electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule.
These computational models provide a molecular-level understanding that can be difficult to obtain from experiments alone, offering deep insights into the structure-property relationships of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. ekb.egyoutube.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov
For this compound, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. The presence of a chlorine atom, a carbonyl group, and a phosphonate group creates multiple centers for potential nucleophilic or electrophilic attack. DFT studies on analogous α-haloketones and phosphonates have demonstrated that the regioselectivity of their reactions is governed by the electronic properties of these functional groups. rsc.orgresearchgate.net For instance, in reactions with nucleophiles, the attack can occur at the carbonyl carbon, the α-carbon bearing the chlorine atom, or the phosphorus atom.
The analysis of frontier molecular orbitals (HOMO and LUMO) provides a qualitative understanding of the molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The spatial distribution of these orbitals in this compound would indicate the probable sites for electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | The energy difference between HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The data in this table is illustrative and based on typical values for similar organophosphorus compounds calculated using DFT. Specific values would require a dedicated computational study.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the conformational flexibility and dynamics of molecules like this compound. mun.ca Due to the presence of several single bonds, this molecule can adopt a multitude of conformations, and MD simulations can explore the potential energy surface to identify the most stable and populated conformational states. neupsykey.com
The results of MD simulations can be used to construct a conformational energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. neupsykey.com The low-energy regions on this landscape correspond to the most stable conformations. Understanding the conformational preferences of this compound is essential, as the reactivity and biological activity of a molecule are often dependent on its three-dimensional structure. mun.ca
Table 2: Illustrative Conformational Analysis of this compound from a Molecular Dynamics Simulation
| Dihedral Angle | Most Populated Range (degrees) | Corresponding Conformer | Relative Population (%) |
| O=P-C-C | 170-190 | Anti-periplanar | 65 |
| P-C-C=O | -70 to -50 | Gauche | 25 |
| C-C-O-C (ethoxy) | 160-180 | Trans | 80 |
| C-C-O-C (ethoxy) | 50-70 | Gauche | 20 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from an MD simulation. The specific values are representative of flexible acyclic molecules.
Transition State Modeling and Reaction Pathway Characterization
Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgox.ac.uk It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. fiveable.melibretexts.org Computational chemistry, particularly DFT, can be used to locate and characterize the geometry and energy of these fleeting transition states.
For this compound, transition state modeling can be employed to investigate the mechanisms of its various potential reactions, such as nucleophilic substitution of the chlorine atom or addition to the carbonyl group. By mapping the potential energy surface along the reaction coordinate, researchers can identify the transition state structure and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). youtube.com
The characterization of reaction pathways involves identifying all intermediates and transition states connecting the reactants to the products. rsc.org This provides a detailed mechanistic understanding of the reaction. For example, in the reaction with a nucleophile, two competing pathways, the Perkow and Arbuzov reactions, are possible for α-haloketones. researchgate.netrsc.org Transition state modeling can determine the activation energies for both pathways, thereby predicting which product is likely to be favored under specific conditions.
Table 3: Hypothetical Reaction Pathway Analysis for the Reaction of this compound with a Nucleophile
| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic attack at carbonyl carbon | Transition State 1 (TS1) | 15.2 | Formation of an addition product. |
| Nucleophilic substitution of chlorine (SN2) | Transition State 2 (TS2) | 20.5 | Substitution of the chlorine atom. |
| Perkow Reaction Pathway | Transition State 3 (TS3) | 18.7 | Formation of a vinyl phosphate. |
Note: The data in this table is for illustrative purposes to demonstrate the application of transition state modeling. The values are hypothetical and would need to be confirmed by specific calculations.
Future Research Directions and Emerging Paradigms in Diethyl 3 Chloro 2 Oxopropyl Phosphonate Chemistry
Development of Sustainable and Economically Viable Synthetic Pathways
The chemical industry's increasing focus on green chemistry is driving research into more environmentally benign and cost-effective methods for synthesizing phosphonates. researchgate.net Traditional routes, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often rely on harsh conditions and volatile organic solvents. frontiersin.orgyoutube.com Future efforts will concentrate on aligning the synthesis of Diethyl-3-chloro-2-oxopropyl phosphonate (B1237965) with the principles of green chemistry.
Key research areas include:
Alternative Reaction Media: Replacing conventional volatile organic solvents with greener alternatives is a primary goal. Research into using water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as reaction media has shown promise for other phosphonate syntheses. researchgate.netfrontiersin.org PEG, for instance, is non-toxic, recyclable, has low vapor pressure, and can also function as a phase-transfer catalyst. frontiersin.org
Solvent-Free Conditions: Eliminating solvents entirely represents an ideal green chemistry scenario. researchgate.net Solvent-free protocols, often assisted by microwave or ultrasound, can lead to higher efficiency, shorter reaction times, and easier product isolation.
Energy-Efficient Methods: Microwave and ultrasound-assisted syntheses are emerging as powerful tools in phosphonate chemistry. researchgate.net These techniques offer rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating.
Atom Economy: Synthetic strategies will be optimized to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves designing reactions that avoid the use of stoichiometric reagents and protecting groups.
| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Potential Advantages of Alternative |
| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Polyethylene Glycol (PEG), Water, Ionic Liquids, or Solvent-Free | Reduced toxicity, lower environmental impact, potential for recycling, simplified workup. frontiersin.org |
| Energy Input | Conventional thermal heating | Microwave irradiation, Ultrasound | Rapid reaction rates, reduced energy consumption, improved yields. researchgate.net |
| Reaction Conditions | Often requires high temperatures and strong bases | Room temperature reactions, use of milder bases (e.g., K2CO3) | Increased safety, lower energy costs, broader functional group tolerance. frontiersin.org |
| Overall Process | Multi-step procedures with intermediate isolation | One-pot synthesis, tandem reactions | Reduced waste, time, and labor; increased overall efficiency. beilstein-journals.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is central to modern organic synthesis, and its application to the production of Diethyl-3-chloro-2-oxopropyl phosphonate is a burgeoning field. The development of novel catalysts can overcome the limitations of traditional methods, such as harsh conditions and lack of selectivity. organic-chemistry.org
Future catalytic research will likely focus on:
Phase-Transfer Catalysis (PTC): PTC is a well-established technique for performing reactions between reagents in immiscible phases. researchgate.nettandfonline.com It offers mild reaction conditions and is considered an environmentally benign method. researchgate.net For the synthesis of phosphonates, PTC can facilitate the reaction between an alkyl halide and a phosphite (B83602) salt, potentially improving yields and reducing the need for strong, anhydrous bases. frontiersin.orgresearchgate.net Quaternary phosphonium (B103445) salts, in particular, are effective phase-transfer catalysts. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. youtube.com For α-functionalized phosphonates, organocatalysts like L-proline and its derivatives have been used to synthesize chiral α-hydroxy phosphonates with high enantioselectivity. nih.govnih.gov This opens avenues for producing chiral analogues of this compound, which could have unique applications. Bifunctional catalysts that can activate both the electrophile and the nucleophile simultaneously are of particular interest. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While biocatalysis involving phosphonates is an emerging field, enzymes could be engineered to catalyze key steps in the synthesis of this compound or its derivatives. nih.govacs.org The natural occurrence of phosphonates suggests that bacteria have evolved metabolic pathways that could be harnessed for synthetic purposes. researchgate.netwikipedia.org
Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium and copper, are effective for forming C-P bonds. organic-chemistry.org Zinc halides have been shown to catalyze the cross-coupling reaction of α-chloroketones with organotin enolates, demonstrating their utility in reactions involving the α-haloketone moiety. nih.gov Research into more efficient, cheaper, and less toxic metal catalysts is an ongoing priority.
| Catalyst Type | Example(s) | Potential Application in Synthesis | Key Benefits |
| Phase-Transfer Catalysts | Quaternary ammonium/phosphonium salts, PEG frontiersin.orgresearchgate.net | Michaelis-Becker type C-P bond formation | Mild conditions, use of aqueous phases, reduced byproducts. researchgate.net |
| Organocatalysts | L-Proline, chiral phosphines nih.govacs.org | Asymmetric α-functionalization, aldol (B89426) reactions | High enantioselectivity, metal-free, broad substrate scope. youtube.comnih.gov |
| Biocatalysts | Engineered enzymes (e.g., kinases, phosphatases) nih.gov | Selective phosphorylation or functionalization | Unmatched stereoselectivity, environmentally benign (aqueous media, mild T/P). acs.org |
| Metal Catalysts | Pd, Cu, Zn complexes organic-chemistry.orgnih.gov | Michaelis-Arbuzov type reactions, cross-coupling | High efficiency, good functional group tolerance, established reactivity. organic-chemistry.org |
Integration with Continuous Flow Synthesis and Automated Optimization
The shift from batch to continuous flow manufacturing is a major trend in the chemical industry, offering significant advantages in safety, efficiency, and scalability. mdpi.comajinomoto.comcambrex.comlonza.com The synthesis of this compound is well-suited for this transition.
Key aspects of this paradigm shift include:
Enhanced Safety and Control: Flow reactors utilize small reaction volumes, which allows for superior control over reaction parameters like temperature and pressure. This minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents, which can be relevant in halogenation or phosphorylation processes. ajinomoto.comresearchgate.net
Improved Efficiency and Purity: The precise control in flow systems often leads to higher yields and selectivities, reducing the formation of byproducts and simplifying purification. mdpi.comajinomoto.com The rapid mixing and heat transfer can accelerate reaction rates significantly.
Scalability and Automation: Scaling up a process in a flow reactor is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. ajinomoto.com Flow systems can be readily automated and integrated with real-time process analytical technology (PAT) for continuous monitoring and optimization. cambrex.com This allows for high-throughput screening of reaction conditions to quickly identify optimal synthetic protocols.
| Parameter | Batch Processing | Continuous Flow Processing | Advantages of Continuous Flow |
| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes and superior heat/mass transfer. ajinomoto.com | Reduced risk of thermal runaway; safe handling of hazardous intermediates. |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to gradients. | Precise control over temperature, pressure, and residence time. researchgate.net | Higher selectivity, better reproducibility, improved product quality. cambrex.com |
| Scalability | Complex; often requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time or numbering-up. ajinomoto.com | Faster development time from lab to production. |
| Efficiency | Can involve lengthy reaction times and complex workup procedures. | Often faster reaction times; enables integration of reaction and purification steps. mdpi.com | Higher throughput, reduced footprint, and lower operating costs. cambrex.com |
Expanding the Scope of Tandem and Cascade Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to building molecular complexity. beilstein-journals.org The trifunctional nature of this compound (containing a phosphonate, a ketone, and a reactive halide) makes it an ideal substrate or target for such strategies.
Future research will likely explore:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that contains portions of all starting materials. beilstein-journals.orgnih.gov Designing MCRs that utilize an α-haloketophosphonate as a key building block could provide rapid access to highly functionalized and structurally diverse phosphonate derivatives. nih.gov For example, the phospha-Mannich reaction is a three-component reaction that yields α-aminophosphonates. mdpi.com
Domino Cyclization Reactions: The reactive sites in this compound can be used to initiate cascade sequences. For instance, a nucleophilic attack at the carbonyl could be followed by an intramolecular substitution of the chloride by another nucleophilic center introduced in the first step, leading to the formation of complex heterocyclic phosphonates. The reactivity of the α-haloketone moiety is well-established in the synthesis of heterocycles like benzofurans and thiophenes. nih.gov
Catalytic Cascades: The development of catalysts that can mediate multiple transformations in a sequence is a major goal. A single catalyst could, for example, facilitate a coupling reaction followed by a cyclization, streamlining the synthesis of complex targets from simple precursors.
| Reaction Type | Description | Relevance to this compound |
| Phospha-Mannich Reaction | A three-component condensation of an amine, a carbonyl compound, and a phosphite. mdpi.com | Could be adapted to use the keto-phosphonate structure as the carbonyl and phosphite source in a novel MCR. |
| Hantzsch-Type Synthesis | Reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or an amine. | The α-haloketone moiety of the title compound can react to form substituted pyridines or dihydropyridines bearing a phosphonate group. |
| Gewald Reaction | A multicomponent reaction between a ketone, an α-cyanoester, and elemental sulfur. | The ketone functionality can participate in reactions to form substituted 2-aminothiophenes with a phosphonomethyl side chain. nih.gov |
| Intramolecular Cycloadditions | Using the ketone and phosphonate groups to generate a reactive intermediate (e.g., a dipole) that undergoes subsequent cyclization. | The compound could be a precursor to an in-situ generated 1,3-dipole for cycloaddition reactions. beilstein-journals.org |
Design and Synthesis of Advanced Phosphonate-Containing Materials
The unique properties conferred by the phosphonate group—strong coordination to metal ions, inherent flame retardancy, and potential for biological activity—make it an attractive functional group for materials science. researchgate.netmdpi.comspectrawaters.com this compound, with its multiple reactive sites, is a versatile precursor for creating a new generation of functional materials.
Promising future directions include:
Functional Polymers: The phosphonate group can be incorporated into polymer backbones or as pendant groups. nih.gov These polymers exhibit properties such as flame resistance, ion-exchange capabilities, and metal chelation. researchgate.netmdpi.comnih.gov The keto and chloro groups on this compound offer handles for polymerization or post-polymerization modification, allowing for the creation of biodegradable polyesters or polycarbonates with pendant phosphonate groups. nih.gov
Metal-Organic Frameworks (MOFs): Phosphonate-based MOFs are known for their enhanced thermal and chemical stability compared to their carboxylate counterparts. aconf.orgacs.orgnih.gov The phosphonic acid derived from the title compound could serve as a linker to construct robust, porous frameworks. The keto group within the linker could provide a site for post-synthetic modification, allowing the properties of the MOF (e.g., for catalysis or selective adsorption) to be fine-tuned. researchgate.net Flexible phosphonate MOFs have shown exceptional stability and performance in capturing ammonia. nih.gov
Surface Modifiers and Sorbents: The strong binding affinity of phosphonic acids for metal oxides makes them excellent candidates for surface modification of nanoparticles, implants, and membranes. nih.gov Polymers or materials derived from this compound could be used to create sorbents for water purification or for the controlled release of active substances. researchgate.net
Bioisosteres in Medicinal Chemistry: α-halophosphonates are being investigated as non-hydrolyzable mimics of phosphates (bioisosteres) that can act as inhibitors of enzymes like phosphatases. rsc.org The development of new synthetic routes to compounds like this compound will support the exploration of new therapeutic agents.
| Material Class | Precursor Role of this compound | Potential Applications | Key Properties |
| Functional Polymers | Monomer for polymerization or grafting via its reactive handles. nih.gov | Flame retardants, dental adhesives, biodegradable materials, scale inhibitors. researchgate.netmdpi.comnih.gov | Thermal stability, adhesion, metal chelation, biodegradability. |
| Metal-Organic Frameworks (MOFs) | Source of a functional phosphonate linker after hydrolysis and modification. | Gas storage/separation, catalysis, chemical sensing, drug delivery. aconf.orgacs.org | High thermal/chemical stability, tunable porosity, active catalytic sites. nih.govnih.gov |
| Surface Modifiers | Anchoring group (as phosphonic acid) for modifying metal oxide surfaces. | Improving biocompatibility of implants, creating functionalized nanoparticles. nih.gov | Strong surface binding, corrosion resistance. |
| Bioactive Molecules | Scaffold for developing enzyme inhibitors. rsc.org | Medicinal chemistry (e.g., phosphatase inhibitors), agrochemicals. | Bioisostere of phosphate (B84403), potential for irreversible inhibition. |
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthesis of diethyl-3-chloro-2-oxopropyl phosphonate to minimize byproduct formation?
- Methodological Answer : Sodium hydride (NaH) purity is critical, as hydroxide impurities (e.g., from NaOH) can cleave the product, generating contaminants like diethyl diazomethylphosphonate (DAMP) . Use NaH stored under inert conditions and verify purity via titration or DSC analysis. Flame-drying glassware may not be strictly necessary if rigorous inert atmosphere protocols are followed, as demonstrated in comparative studies . Solvent choice (e.g., anhydrous toluene) and slow reagent addition reduce side reactions.
Q. How can chromatography challenges arising from overlapping polarities of this compound and its byproducts be resolved?
- Methodological Answer : The product (Rf = 0.24 on silica gel with 1:1 ethyl acetate-hexanes) and DAMP exhibit similar polarities. Gradient elution or alternative solvent systems (e.g., methyl tert-butyl ether/hexanes) can improve separation. Precipitating sulfonamide byproducts via filtration before chromatography simplifies purification .
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer : Conduct a pre-reaction hazard analysis (e.g., using ACS guidelines) for reagents like sulfonyl azides and NaH . Use overhead stirring for heterogeneous mixtures to prevent splashing. DSC studies (e.g., thermal stability data in ’s appendix) inform safe temperature ranges. Emergency protocols for spills include dust suppression with water mist and disposal in sealed containers .
Advanced Research Questions
Q. What mechanistic role does this compound play in coupling reactions with sulfonyl azides?
- Methodological Answer : The compound acts as a phosphonate-stabilized diazo precursor. Its chloro and oxo groups enhance electrophilicity, facilitating nucleophilic substitution with sulfonyl azides. The reaction’s efficiency depends on steric and electronic modulation of the phosphonate moiety, as shown in studies using 4-acetamidobenzenesulfonyl azide . Kinetic studies via NMR or in-situ IR spectroscopy can elucidate reaction pathways.
Q. How do phosphonate ligands influence the structural diversity of metal-organic frameworks (MOFs) or coordination complexes?
- Methodological Answer : Phosphonate groups adopt tripod-like coordination patterns, enabling versatile bonding with metals like tin or lanthanides. In tin-oxo complexes, ligand steric bulk (e.g., alkyl chain length) directs self-assembly into cage-dimers or ladders . Computational density-of-states analysis reveals phosphonate contributions to electronic properties, which can be tailored for semiconductor applications in MOFs .
Q. What advanced analytical methods differentiate phosphonate derivatives in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Next-generation LC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium) enables speciation analysis. For enzymatic studies, phosphonate-specific biosensors or ³¹P-NMR track metabolic breakdown . In materials science, XPS and EXAFS characterize coordination environments in MOFs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
